![molecular formula C14H7F5O2 B6409953 4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261915-83-6](/img/structure/B6409953.png)
4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95%
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Overview
Description
4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) is a highly versatile compound that finds numerous applications in a wide range of scientific fields. This chemical is a white crystalline solid, soluble in methanol and other polar organic solvents. It is used as a reagent in organic synthesis and is also used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Scientific Research Applications
4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) has numerous applications in scientific research. It is used as a reagent in organic synthesis, and it is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. Additionally, this compound can be used as a catalyst in the synthesis of heterocyclic compounds, and it is also used in the synthesis of polymers. Furthermore, it can be used as a fluorescent labeling reagent for the detection of proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) is not well understood. However, it is believed that this compound acts as a catalyst in the synthesis of heterocyclic compounds, and it is also thought to act as a fluorescent labeling reagent for the detection of proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) are not well understood. However, it is known that this compound is toxic if ingested or inhaled, and it can irritate the eyes and skin. In addition, it can cause respiratory irritation if inhaled in high concentrations.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) in lab experiments include its versatility and its ability to act as a catalyst in the synthesis of heterocyclic compounds. Additionally, it can be used as a fluorescent labeling reagent for the detection of proteins and other biomolecules. The main limitation of using this compound in lab experiments is its toxicity if ingested or inhaled.
Future Directions
For the use of 4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) include further research on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of polymers and other industrial products. Additionally, research could be done to explore its potential applications in drug development and drug delivery. Finally, further research could be done to explore its potential applications in the detection of proteins and other biomolecules.
Synthesis Methods
4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) is synthesized by the reaction of 4-fluoro-3-trifluoromethylbenzoic acid and 2-fluoro-3-trifluoromethylphenol in the presence of a catalytic amount of sulfuric acid. The reaction takes place at a temperature of 110-120°C, and the yield of the reaction is typically in the range of 90-95%.
properties
IUPAC Name |
4-fluoro-3-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5O2/c15-11-5-4-7(13(20)21)6-9(11)8-2-1-3-10(12(8)16)14(17,18)19/h1-6H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZUCLKQSNEMDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691819 |
Source
|
Record name | 2',6-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261915-83-6 |
Source
|
Record name | 2',6-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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